N-Boc-D-phenylalaninol

Übersicht

Beschreibung

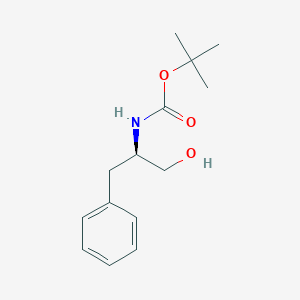

N-Boc-D-phenylalaninol, also known as ®-2-(tert-Butoxycarbonylamino)-3-phenyl-1-propanol, is a chiral amino alcohol derivative. It is widely used in organic synthesis, particularly in the preparation of peptides and other complex organic molecules. The compound is characterized by its white crystalline appearance and is soluble in organic solvents such as chloroform and dichloromethane .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: N-Boc-D-phenylalaninol is typically synthesized through the reduction of N-Boc-D-phenylalanine. The process involves the following steps:

Protection of the Amino Group: The amino group of D-phenylalanine is protected using tert-butoxycarbonyl (Boc) to form N-Boc-D-phenylalanine.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .

Analyse Chemischer Reaktionen

Reactivity Under Hydrogenation Conditions

The Boc group significantly impacts reactivity in hydrogenation reactions:

-

Substrate Comparison :

Table 2: Effect of Amino Group Protection on Hydrogenation

| Substrate | Conversion (%) | Selectivity to Alcohol (%) |

|---|---|---|

| L-Phenylalanine methyl ester | 90.1 | 95.1 |

| N-Boc-L-phenylalanine methyl ester | 26.3 | 9.5 |

The Boc group sterically hinders adsorption on catalyst surfaces, reducing reactivity .

Stability and Direct Derivatization

N-Boc-D-phenylalaninol demonstrates stability under acidic conditions, enabling in situ derivatization:

-

Acid Compatibility : Reactions in TFA do not degrade the Boc group, allowing efficient recovery of the product via pH adjustment and filtration .

-

Downstream Applications : The compound serves as an intermediate in synthesizing optically active pharmaceuticals, such as angiotensin-converting enzyme (ACE) inhibitors .

Key Advantages of In Situ Protection :

Stereochemical Integrity

The D-configuration of this compound remains intact during synthesis and derivatization, as confirmed by optical rotation measurements ([α]D = +48.0 in methanol) . No racemization is observed under the reported conditions.

Comparative Reactivity of Boc vs. Other Protecting Groups

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

Overview : N-Boc-D-phenylalaninol serves as a crucial building block in the synthesis of peptides, especially in the pharmaceutical industry. Its chiral nature allows for the production of enantiomerically pure compounds, which are vital for creating effective therapeutic agents.

Case Study : In a study focused on the synthesis of endomorphin analogs, this compound was utilized to construct protected chiral building blocks. These compounds demonstrated significant biological activity, underscoring the importance of this compound in peptide synthesis .

Drug Development

Overview : The compound plays a pivotal role in drug development, particularly for conditions requiring specific amino acid configurations. Its application enhances the efficacy and specificity of pharmaceutical compounds.

Example Applications :

- Antiviral Agents : Research has shown that derivatives of this compound can be optimized to develop inhibitors for viruses such as HIV-1. These inhibitors target critical interactions within viral proteins, demonstrating potential therapeutic benefits .

- Cancer Therapy : this compound is also involved in synthesizing PRMT5 inhibitors, which have shown promise in clinical trials for cancer treatment. The structural modifications facilitated by this compound allow for improved binding and activity against cancer targets .

Chiral Catalysis

Overview : The unique chiral properties of this compound make it valuable in asymmetric synthesis. It aids chemists in producing enantiomerically pure compounds essential for various medicinal applications.

Data Table: Chiral Catalysis Applications

| Application Area | Description | Reference |

|---|---|---|

| Asymmetric Synthesis | Used to create enantiomerically pure compounds | |

| Ligand Preparation | Functions as a chiral ligand in catalytic reactions |

Bioconjugation

Overview : this compound is employed in bioconjugation processes, which involve linking biomolecules to drugs or imaging agents. This application enhances targeted delivery systems and improves therapeutic outcomes.

Research Findings : Studies indicate that bioconjugates formed using this compound exhibit improved stability and efficacy when administered, highlighting its significance in drug delivery systems .

Research in Neuroscience

Overview : The compound is explored for its potential effects on neurotransmitter systems, contributing to the understanding of various neurological disorders.

Case Study : Research has investigated the role of this compound derivatives in modulating neurotransmitter activity, providing insights into their potential therapeutic applications for conditions like depression and anxiety disorders .

Material Science

Overview : Beyond biological applications, this compound is being studied for its role in material science, particularly in the formation of nanostructures and piezoelectric materials.

Example Studies :

- Nanotube Formation : Research has demonstrated that dipeptide nanotubes derived from Boc-protected phenylalanine exhibit significant piezoelectric properties, making them suitable for applications in sensors and actuators .

- Optical Properties Enhancement : The incorporation of this compound into nanostructures has shown to enhance optical properties due to quantum confinement effects, paving the way for new photonic devices .

Wirkmechanismus

The mechanism of action of N-Boc-D-phenylalaninol is primarily related to its role as a chiral building block. It interacts with various molecular targets through hydrogen bonding, hydrophobic interactions, and steric effects. These interactions facilitate the formation of complex structures and enhance the stability of the resulting compounds .

Vergleich Mit ähnlichen Verbindungen

N-Boc-L-phenylalaninol: The L-enantiomer of N-Boc-D-phenylalaninol, used in similar applications but with different stereochemistry.

N-Boc-D-phenylalanine: The precursor to this compound, used in peptide synthesis.

N-Boc-D-cyclohexylglycinol: Another chiral amino alcohol used in organic synthesis.

Uniqueness: this compound is unique due to its specific stereochemistry, which makes it particularly useful in the synthesis of chiral molecules. Its ability to form stable hydrogen bonds and interact with various molecular targets enhances its utility in both research and industrial applications .

Biologische Aktivität

N-Boc-D-phenylalaninol, a derivative of phenylalanine, has garnered attention in the field of medicinal chemistry due to its biological activities. This article delves into its synthesis, biological properties, and potential applications, supported by recent research findings and case studies.

This compound (CAS Number: 106454-69-7) has the molecular formula and a molecular weight of 251.33 g/mol. Its structure features a tert-butyloxycarbonyl (Boc) protecting group on the amino group of D-phenylalaninol, which enhances its stability and solubility in organic solvents.

Synthesis

The synthesis of this compound typically involves the protection of D-phenylalaninol using Boc anhydride in the presence of a base. The general reaction pathway can be summarized as follows:

- Protection of Amino Group : D-phenylalaninol is reacted with Boc anhydride.

- Purification : The product is purified using techniques such as recrystallization or chromatography.

Antiviral Properties

Recent studies have demonstrated that derivatives of phenylalanine, including this compound, exhibit significant antiviral activity. For instance, dimerized phenylalanine derivatives have been shown to inhibit HIV-1 capsid assembly with EC50 values as low as 0.57 μM, indicating potent antiviral effects .

Anticancer Activity

This compound has been incorporated into cyclic peptides, leading to enhanced anticancer properties. For example, analogs of Galaxamide containing phenylalanine exhibited notable antiproliferative effects against various human cancer cell lines, including HepG2 and MCF-7. The incorporation of D-phenylalanine into these structures significantly improved their IC50 values .

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| Galaxamide | HepG2 | 4.26 |

| Galaxamide Analog | MCF-7 | 4.95 |

| Galaxamide Analog | Hela | 10.72 |

The biological activity of this compound is thought to be mediated through several mechanisms:

- Inhibition of Viral Assembly : Compounds derived from phenylalanine can disrupt viral life cycles by interfering with protein-protein interactions essential for capsid formation.

- Induction of Apoptosis : In cancer cells, these compounds may trigger apoptotic pathways, leading to cell death.

Study on HIV Inhibition

A study reported that dimerized phenylalanine derivatives could effectively inhibit HIV-1 at various stages of its lifecycle. The most potent compound demonstrated an EC50 value comparable to established inhibitors like PF74 . This suggests that modifications to the phenylalanine structure can enhance antiviral efficacy.

Anticancer Research

In another study involving the synthesis of Galaxamide analogs with varying positions of D-amino acids, it was found that specific configurations significantly influenced anticancer activity. The analog with D-phenylalanine at position five exhibited the strongest inhibition against multiple cancer cell lines .

Eigenschaften

IUPAC Name |

tert-butyl N-[(2R)-1-hydroxy-3-phenylpropan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO3/c1-14(2,3)18-13(17)15-12(10-16)9-11-7-5-4-6-8-11/h4-8,12,16H,9-10H2,1-3H3,(H,15,17)/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDKDMDVMMCXTMO-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=CC=CC=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10427108 | |

| Record name | N-Boc-D-phenylalaninol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106454-69-7 | |

| Record name | N-Boc-D-phenylalaninol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.